GTP Affinity Enhancement: Pulvomycin Increases EF-Tu·GTP Binding Affinity ~1000-fold vs. a 10-fold Decrease in EF-Tu·GDP Affinity—a Dual Kinetic Switch Absent in Kirromycin and GE2270 A
Pulvomycin exerts a unique bidirectional effect on EF-Tu nucleotide affinity, increasing the association constant for GTP by approximately 1000-fold (primarily via a dramatic reduction in the GTP dissociation rate) while simultaneously decreasing GDP binding affinity approximately 10-fold (via a 25-fold increase in the GDP dissociation rate) [1]. Kirromycin does not produce this dual kinetic signature; instead, it primarily stabilizes EF-Tu·GDP on the ribosome [2]. GE2270 A does not reproduce pulvomycin's GTP-affinity enhancement profile [2]. Importantly, the GDP-dissociation acceleration induced by pulvomycin mimics EF-Ts, the physiological nucleotide exchange factor, and the effects of pulvomycin and EF-Ts are additive, confirming distinct binding sites [1].
| Evidence Dimension | Change in EF-Tu nucleotide binding affinity upon antibiotic treatment |
|---|---|
| Target Compound Data | Pulvomycin: GTP affinity increased ~1000-fold; GDP affinity decreased ~10-fold (GDP dissociation rate increased 25-fold) [1] |
| Comparator Or Baseline | Kirromycin: does not increase GTP affinity; primarily traps EF-Tu·GDP on ribosome [2]. GE2270 A: no comparable GTP affinity enhancement reported [2] |
| Quantified Difference | Approximately 1000-fold differential in GTP affinity regulation; pulvomycin uniquely mimics EF-Ts while simultaneously stabilizing EF-Tu·GTP [1] |
| Conditions | In vitro biochemical assays using purified Escherichia coli EF-Tu; equilibrium binding and stopped-flow kinetics [1] |
Why This Matters
This dual nucleotide-switching perturbation is exclusive to pulvomycin among characterized elfamycins, making it the only commercially relevant tool for studying EF-Tu nucleotide cycle dynamics where simultaneous GTP trapping and GDP displacement are required.
- [1] Anborgh, P. H. et al. Effects of the Antibiotic Pulvomycin on the Elongation Factor Tu-Dependent Reactions. Comparison with Other Antibiotics. Biochemistry, 2004, 43(49), 15550–15556. View Source
- [2] Parmeggiani, A. et al. Elongation factor Tu‐targeted antibiotics: Four different structures, two mechanisms of action. FEBS Letters, 2006, 580(19), 4576–4581. View Source
